Arginine-13C6,15N4,d7 (hydrochloride)

Description

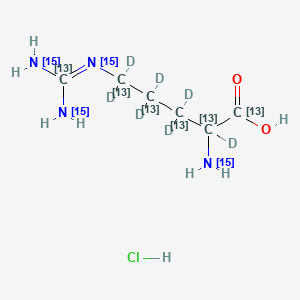

Arginine-13C6,15N4,d7 hydrochloride (CAS 2483829-29-2) is a stable isotope-labeled derivative of L-arginine hydrochloride, featuring six carbon-13 (13C) atoms, four nitrogen-15 (15N) atoms, and seven deuterium (d7) substitutions. This compound is primarily used in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and proteomics to study biochemical pathways, protein interactions, and drug metabolism . Its molecular weight is 227.63 g/mol, and it retains the stereochemical configuration of natural L-arginine, with one chiral center .

Properties

Molecular Formula |

C6H15ClN4O2 |

|---|---|

Molecular Weight |

227.63 g/mol |

IUPAC Name |

2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino]-2,3,3,4,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1,7+1,8+1,9+1,10+1; |

InChI Key |

KWTQSFXGGICVPE-NPAPWHQMSA-N |

Isomeric SMILES |

[2H][13C]([2H])([13C]([2H])([2H])[13C]([2H])([13C](=O)O)[15NH2])[13C]([2H])([2H])[15N]=[13C]([15NH2])[15NH2].Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arginine-13C6,15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the arginine molecule. The process typically starts with the synthesis of labeled precursors, such as carbon-13 and nitrogen-15 labeled compounds. These precursors are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the isotopic labels .

Industrial Production Methods

Industrial production of Arginine-13C6,15N4,d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic materials and ensure high purity and yield. The production is carried out under strict quality control measures to maintain the integrity of the isotopic labels .

Chemical Reactions Analysis

Types of Reactions

Arginine-13C6,15N4,d7 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Arginine-13C6,15N4,d7 (hydrochloride) can lead to the formation of nitric oxide, a potent vasodilator .

Scientific Research Applications

Arginine-13C6,15N4,d7 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in mass spectrometry to study metabolic pathways and protein synthesis.

Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) experiments to study protein expression and interactions.

Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: Applied in the development of new pharmaceuticals and the study of drug mechanisms

Mechanism of Action

The mechanism of action of Arginine-13C6,15N4,d7 (hydrochloride) involves its incorporation into biological molecules, allowing researchers to track and quantify these molecules using mass spectrometry. The labeled arginine serves as a nitrogen donor for the synthesis of nitric oxide, which acts as a vasodilator and plays a role in various physiological processes .

Comparison with Similar Compounds

Isotopic Composition and Structural Variants

The table below summarizes key differences in isotopic labeling, molecular properties, and applications among Arginine-13C6,15N4,d7 hydrochloride and related compounds:

Key Observations:

Deuterium Impact: The d7 label in Arginine-13C6,15N4,d7 hydrochloride reduces proton density, making it advantageous for NMR studies where proton background noise must be minimized. However, deuterium substitution can alter solubility and metabolic stability compared to non-deuterated analogs .

Multiplexing Capabilities : Combining 13C and 15N labels (e.g., in L-Arginine-13C6,15N4 HCl) enables simultaneous tracking of carbon and nitrogen fluxes in SILAC experiments, as demonstrated in HepG2 cell studies . In contrast, Arginine-13C6,15N4,d7 HCl allows triplex labeling for advanced metabolic profiling .

Structural Analogs : L-Homoarginine-13C7,15N4 HCl, with an extended carbon chain, is used to investigate substrate specificity in enzymatic reactions, distinguishing it from arginine derivatives .

Arginine-13C6,15N4,d7 Hydrochloride

- Metabolic Studies : Used to quantify arginine utilization in bacterial sporulation, where isotopic enrichment in mother cells and forespores was monitored via mass spectrometry .

- NMR Applications : Deuterium labeling enhances resolution in solid-state NMR (ssNMR) for protein stabilization studies, as seen in lyophilized protein formulations with pullulan .

L-Arginine-13C6,15N4 Hydrochloride

- Proteomics : Enabled quantitative profiling of caspase-2 and caspase-3 activity in human cells by distinguishing labeled and unlabeled peptides .

- Cell Culture : Sporulation efficiency in Bacillus subtilis increased by 30% when supplemented with this compound, highlighting its role in nutrient uptake studies .

L-Arginine-13C6 Hydrochloride

- Drug Development : Served as a reference standard in pharmacokinetic assays, with >95% purity ensuring reliable quantification .

Practical Considerations

- Solubility and Storage: Arginine-13C6,15N4,d7 HCl requires storage at -80°C for long-term stability, whereas non-deuterated analogs (e.g., L-Arginine-13C6,15N4 HCl) are stable at -20°C . Deuterated compounds may exhibit lower aqueous solubility, necessitating solvents like DMSO or ethanol for dissolution .

- Purity : Most commercial variants (e.g., L-Arginine-13C6 HCl) have ≥95% purity, critical for minimizing isotopic dilution effects in mass spectrometry .

Q & A

Basic Research Questions

Q. How is Arginine-¹³C₆,¹⁵N₄,d₇ hydrochloride structurally characterized, and what analytical methods confirm its isotopic purity?

- Methodological Answer : The compound is identified by its CAS number (2483829-29-2), molecular formula (C₆H₁₅ClN₄O₂), and molecular weight (210.66 g/mol for non-deuterated forms; adjustments for deuterium are calculated) . Isotopic purity is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR), which distinguish ¹³C, ¹⁵N, and deuterium enrichment. For example, ¹³C NMR confirms carbon labeling, while ²H NMR detects deuterium incorporation. High-resolution MS quantifies isotopic abundance (e.g., ≥99% for ¹³C and ¹⁵N) .

Q. What are the key considerations when incorporating Arginine-¹³C₆,¹⁵N₄,d₇ hydrochloride into SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) workflows?

- Methodological Answer : SILAC requires complete metabolic replacement of natural arginine with the labeled form. Cells must be cultured for ≥5 doublings in media devoid of natural arginine but supplemented with Arginine-¹³C₆,¹⁵N₄,d₇ hydrochloride (0.1–0.4 mM). Post-harvest, mixed protein extracts from labeled vs. unlabeled populations are analyzed via LC-MS/MS. The isotopic signature enables precise quantitation, but deuterium labeling may require adjustments for hydrogen/deuterium exchange effects in MS .

Advanced Research Questions

Q. How can researchers optimize the use of Arginine-¹³C₆,¹⁵N₄,d₇ hydrochloride in solid-state NMR (ssNMR) studies of protein stabilization?

- Methodological Answer : In lyophilized protein formulations, arginine’s stabilizing effects are probed using ¹³C- and ¹⁵N-labeled arginine. For ssNMR, formulations are prepared with a protein-to-stabilizer ratio (e.g., 8:92 w/w) and analyzed at high magnetic fields (e.g., 800–1000 MHz). Cross-polarization magic-angle spinning (CP-MAS) detects arginine’s interactions with proteins, such as hydrogen bonding or ionic interactions. Isotopic labeling reduces background noise, enabling precise mapping of arginine’s role in preventing aggregation .

Q. What strategies resolve discrepancies in quantitative proteomics data when using Arginine-¹³C₆,¹⁵N₄,d₇ hydrochloride?

- Methodological Answer : Discrepancies may arise from incomplete metabolic labeling, isotopic interference, or deuterium/hydrogen exchange. To mitigate:

- Validate labeling efficiency via MS1 spectra (≥95% incorporation).

- Use high-resolution MS to distinguish isotopic peaks (e.g., ¹³C vs. ¹⁵N).

- Pair with complementary techniques like TMT or label-free quantitation for cross-validation.

- For deuterium-labeled compounds, account for pH-dependent exchange in sample preparation .

Q. How does Arginine-¹³C₆,¹⁵N₄,d₇ hydrochloride improve the sensitivity of oxidative stress biomarker detection in human biomonitoring?

- Methodological Answer : The compound serves as an internal standard for arginine-derived metabolites (e.g., asymmetric dimethylarginine, ADMA) in LC-MS/MS workflows. After solid-phase extraction (SPE) of urine or plasma, labeled arginine co-elutes with endogenous analytes, correcting for matrix effects and ion suppression. Calibration curves using serial dilutions of the labeled standard enhance precision (CV <10%) in quantifying low-abundance biomarkers .

Quality Control & Validation

Q. What protocols ensure the chemical and isotopic stability of Arginine-¹³C₆,¹⁵N₄,d₇ hydrochloride during long-term storage?

- Methodological Answer :

- Store at –20°C in desiccated, amber vials to prevent hydrolysis and photodegradation.

- Verify stability via periodic HPLC-UV analysis (retention time matching) and isotopic purity checks via MS.

- Monitor for contaminants (e.g., heavy metals, arsenic) using inductively coupled plasma-MS (ICP-MS), adhering to USP limits (<20 ppm for heavy metals, <2 ppm for arsenic) .

Experimental Design & Troubleshooting

Q. How to design a metabolomics study tracing arginine metabolism using Arginine-¹³C₆,¹⁵N₄,d₇ hydrochloride?

- Methodological Answer :

- Labeling Protocol : Administer the compound in vivo (e.g., intravenous infusion in animal models) or in vitro (cell culture). Track isotopic enrichment in metabolites (e.g., citrulline, ornithine) via LC-HRMS.

- Data Analysis : Use isotopomer spectral analysis (ISA) to model metabolic flux. Software tools (e.g., MetaFlux, INCA) quantify pathway activity, correcting for natural isotope abundance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.